molecular formula C26H18N2OS B11563772 2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile

2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile

Cat. No.: B11563772
M. Wt: 406.5 g/mol
InChI Key: RBLCPKJFXJPVLK-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with phenyl groups and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile typically involves a multi-step process. One common method starts with the preparation of 2-bromoacetophenone, which is then reacted with thiosalicylic acid to form the thioether linkage. This intermediate is further reacted with 4,6-diphenylnicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Oxo-2-phenylethyl)thio)benzoic acid
  • 2-((2-Oxo-2-phenylethyl)thio)-3-propyl-4(3H)-quinazolinone

Uniqueness

2-((2-Oxo-2-phenylethyl)thio)-4,6-diphenylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H18N2OS

Molecular Weight

406.5 g/mol

IUPAC Name

2-phenacylsulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C26H18N2OS/c27-17-23-22(19-10-4-1-5-11-19)16-24(20-12-6-2-7-13-20)28-26(23)30-18-25(29)21-14-8-3-9-15-21/h1-16H,18H2

InChI Key

RBLCPKJFXJPVLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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